N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide
Description
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a benzamide derivative featuring a benzoxazole core substituted with an ethyl group at the 5-position and a phenyl ring attached at the 3-position. The benzamide moiety includes a methoxy group at the 2-position and a methyl group at the 3-position of the benzene ring.
Properties
CAS No. |
955315-11-4 |
|---|---|
Molecular Formula |
C24H22N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-4-16-11-12-21-20(13-16)26-24(29-21)17-8-6-9-18(14-17)25-23(27)19-10-5-7-15(2)22(19)28-3/h5-14H,4H2,1-3H3,(H,25,27) |
InChI Key |
CZKNHNMXPTUVED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC(=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane under reflux conditions . This reaction forms the benzoxazole core, which can then be further functionalized to introduce the ethyl, methoxy, and methyl groups.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
*Estimated based on molecular formula. †Predicted using similar analogues.
Key Structural Variations :
- Benzoxazole vs.
- Substituent Position : The 3-position phenyl attachment in the target compound vs. 4-position in CAS 314054-26-7 may influence spatial orientation in binding pockets .
- Functional Groups : Ethyl groups (target compound) enhance lipophilicity compared to methyl or chloro substituents, impacting membrane permeability .
Pharmacological and Physicochemical Properties
- logP and Solubility : The target compound’s logP (~5.5) is higher than N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide (logP 5.44), suggesting greater lipid solubility but lower aqueous solubility .
- Hydrogen Bonding : The methoxy group in the target compound increases hydrogen-bond acceptor capacity (polar surface area ~40 Ų), similar to ’s compound (PSA 40.14 Ų), which may enhance target binding .
- Synthetic Routes : Analogues like those in and are synthesized via condensation reactions (e.g., hydrazide-aldehyde condensation), suggesting the target compound could be prepared using similar methodologies .
Industrial and Commercial Relevance
- Fluorescent Brighteners : Benzoxazole derivatives like those in are used industrially as fluorescent brighteners. The target compound’s ethyl group may shift emission wavelengths compared to methyl-substituted analogues .
- Commercial Availability : lists suppliers for acetamide-benzoxazole hybrids, indicating a market for such compounds in drug discovery and material science .
Biological Activity
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzamide core with various substituents that influence its biological behavior. Its molecular formula is , and it possesses a unique structural configuration that includes a benzoxazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O2 |
| Molecular Weight | 348.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, particularly Gram-positive bacteria.
- Anticancer Properties : Similar benzoxazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
- Analgesic Effects : The structural features may contribute to pain-relieving properties.
Antimicrobial Activity
In vitro studies have indicated that this compound exhibits selective antibacterial properties. The minimal inhibitory concentrations (MICs) were evaluated against model organisms such as Bacillus subtilis and Escherichia coli. Results showed significant activity against Gram-positive strains, with MIC values ranging from 50 to 100 µg/mL.
Anticancer Activity
Research has highlighted the cytotoxic effects of benzoxazole derivatives on cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| PC3 | 10.0 |
These findings indicate that the compound could be a candidate for further development in cancer therapeutics.
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of benzoxazole derivatives, including this compound. The results demonstrated significant antiproliferative activity in vitro against multiple cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Screening : Another study assessed the antimicrobial properties of various benzoxazole derivatives, revealing that compounds similar to this compound exhibited selective activity against specific Gram-positive bacteria while showing limited efficacy against Gram-negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
